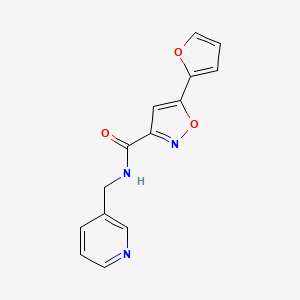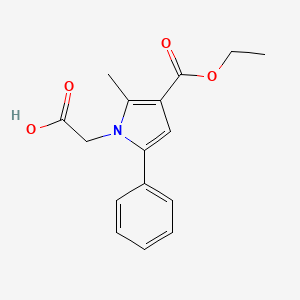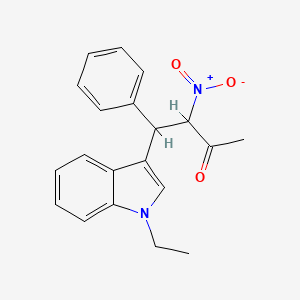
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is a member of indoles.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is synthesized through a series of chemical reactions involving compounds like ethyl acetoacetate and benzyl chloride, as described in studies focused on the synthesis of similar compounds (Zhang, 2005).
Chemical Transformations : Research has detailed the sequential conversion of indolyl butanoic acid into various derivatives, showing the versatility of indole-based compounds in chemical transformations (Nazir et al., 2018).
Liquid Crystalline Properties : Studies have explored the synthesis of polyindole derivatives with liquid crystalline azobenzene as side chains, highlighting the potential for developing new materials with unique properties (Hosseini & Ashjari, 2013).
Biological and Medicinal Research
Antidiabetic Potential : Research involving indole-based scaffolds, similar to 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone, has shown potential in developing antidiabetic agents through the inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Urease Inhibition : Similar indole-based compounds have been evaluated for their inhibitory potential against urease enzyme, suggesting therapeutic applications in drug design programs (Nazir et al., 2018).
Material Science Applications
Conducting Polymers : The development of conducting polymers using indole derivatives opens avenues for creating new optical materials with diverse applications (Hosseini & Ashjari, 2013).
Liquid Crystal Behavior : Polyindole derivatives exhibit liquid crystalline behavior, which could be leveraged in the design of advanced materials for various industrial applications (Hosseini & Ashjari, 2013).
Propriétés
Nom du produit |
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3 |
Clé InChI |
RSODEXWYNPXOMN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-] |
Solubilité |
4.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



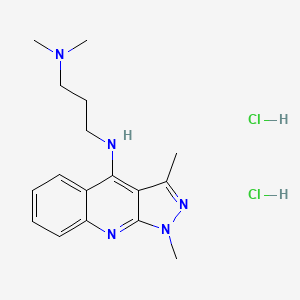
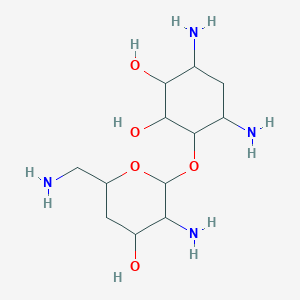
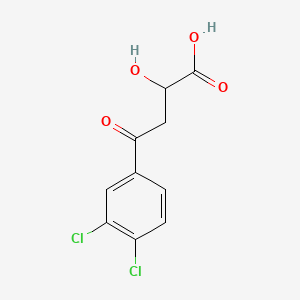
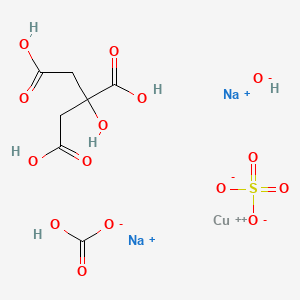
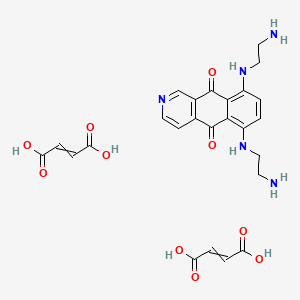
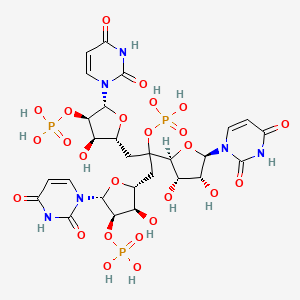
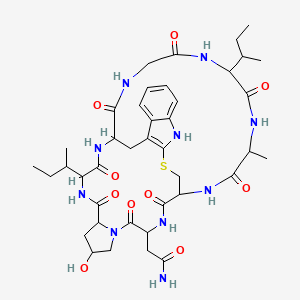
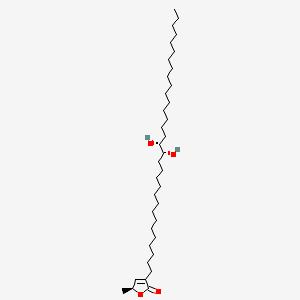
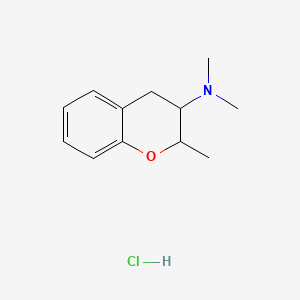
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)
